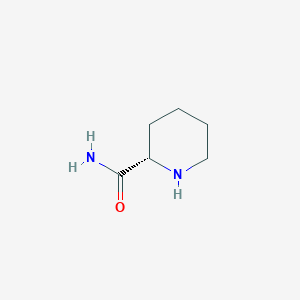

(S)-Piperidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMBESZRBTVIOD-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426153 | |

| Record name | (S)-Piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65057-28-5 | |

| Record name | (S)-Piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Piperidine 2 Carboxamide and Its Derivatives

Stereoselective Synthesis Approaches for (S)-Piperidine-2-carboxamide

The synthesis of enantiomerically pure this compound, a crucial chiral building block for various pharmacologically active compounds, necessitates precise control over stereochemistry. Several advanced methodologies have been developed to achieve high enantiomeric purity, including classical chiral resolution, modern asymmetric catalysis, and the use of chiral auxiliaries. These approaches are critical for producing the desired (S)-enantiomer while minimizing the formation of the unwanted (R)-enantiomer.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This technique often involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

Diastereomeric Salt Crystallization:

A common strategy involves reacting a racemic mixture of a piperidine (B6355638) carboxylic acid derivative with an optically pure acid or base to form diastereomeric salts. google.comgoogle.com For instance, racemic ethyl 3-piperidinecarboxylate has been resolved using (D)-2-(4-hydroxyphenoxy)propionic acid. google.com The process involves dissolving the resolving agent and the racemic compound in a suitable solvent, such as ethanol, allowing the less soluble diastereomeric salt to precipitate. google.com This salt is then collected by filtration and can be further purified by recrystallization. google.com Finally, the desired enantiomer is liberated from the salt by treatment with an aqueous alkali solution, followed by extraction. google.com The choice of solvent is crucial, as it must allow for the precipitation of the formed salt. google.com

Similarly, di-benzoyl-L-tartaric acid and (S)-mandelic acid have been employed as resolving agents for racemic piperidine derivatives. google.com The resulting diastereomeric salts can be separated, and the desired enantiomer can be obtained without the need for a separate reaction step to generate the free base. google.com

Enzymatic Resolution:

Biocatalytic methods offer a highly selective alternative for chiral resolution. Enzymes, such as lipases and amidases, can selectively act on one enantiomer in a racemic mixture. For example, the kinetic resolution of racemic piperidine-2-carboxamide (B12353) has been achieved using stereospecific amidases from whole bacterial cells, such as Klebsiella terrigena, to produce (S)-piperidine-2-carboxylic acid with high enantiomeric excess. researchgate.net Another approach involves the use of lipases, like Candida antarctica lipase (B570770) B (CALB), for the kinetic resolution of piperazine-2-carboxylic acid derivatives, a process that can be adapted for piperidine analogs. researchgate.net

Catalytic Kinetic Resolution:

More recent developments include catalytic kinetic resolution using chiral catalysts. This method involves the enantioselective acylation of racemic piperidines. nih.gov Chiral hydroxamic acids, in combination with N-heterocyclic carbene (NHC) catalysts, have been used to resolve disubstituted piperidines with good selectivity. nih.gov A notable finding in this area is the significant influence of the piperidine ring's conformation on reactivity and selectivity. nih.gov

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Resolving Agent/Catalyst | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Chiral acids/bases (e.g., tartaric acid derivatives) google.com | Formation of diastereomeric salts with different solubilities. google.comucl.ac.uk | Scalable, well-established. google.com | Can be time-consuming, requires stoichiometric amounts of resolving agent. google.com |

| Enzymatic Resolution | Lipases, Amidases (e.g., Klebsiella terrigena amidase) researchgate.net | Enantioselective enzymatic transformation of one enantiomer. researchgate.net | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost can be a factor. |

| Catalytic Kinetic Resolution | Chiral hydroxamic acids/NHC catalysts nih.gov | Enantioselective acylation of one enantiomer. nih.gov | High selectivity factors, catalytic amount of chiral agent. | Substrate scope can be limited, may require specific conformations. nih.gov |

Asymmetric Hydrogenation of Precursors to Piperidine-2-carboxamide Scaffolds

Asymmetric hydrogenation is a powerful and efficient method for establishing chirality in the synthesis of this compound. This approach typically involves the reduction of a prochiral precursor, such as a pyridine (B92270) or enamine derivative, using a chiral catalyst.

Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are widely used for this purpose. rsc.orgnih.gov These metals, when coordinated with chiral ligands, can deliver hydrogen with high enantioselectivity. rsc.org

Ruthenium-Catalyzed Hydrogenation:

Ruthenium catalysts have proven to be highly effective for the asymmetric hydrogenation of N-heteroaromatic compounds. nih.gov For instance, Ru/JosiPhos catalysts have been utilized for the large-scale asymmetric synthesis of enantiomerically pure fluoropiperidines from tetrasubstituted β-fluoroenamides with high enantiomeric excess. researchgate.net The double reduction of pyridine derivatives can be achieved using a ruthenium(II) catalyst, which is a key step in producing chiral piperidines. nih.gov

Iridium-Catalyzed Hydrogenation:

Iridium catalysts are also prominent in the asymmetric hydrogenation of pyridine derivatives. nih.gov The enantioselective synthesis of α-aryl and α-heteroaryl piperidines has been achieved through the iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts, yielding high levels of enantioselectivity. researchgate.net

Rhodium-Catalyzed Hydrogenation:

Rhodium-based catalysts are effective for the reduction of tetrahydropyridine (B1245486) enamine derivatives to produce chiral piperidines. nih.gov The choice of chiral phosphine (B1218219) ligands is critical for achieving high conversion and enantioselectivity. nih.gov

A key advantage of asymmetric hydrogenation is its atom economy and the ability to generate the desired stereocenter in a single step. The development of new and more efficient chiral ligands continues to expand the scope and applicability of this methodology. rsc.org

Table 2: Catalysts in Asymmetric Hydrogenation for Piperidine Synthesis

| Catalyst System | Precursor Type | Key Features |

| Ruthenium/JosiPhos researchgate.net | Tetrasubstituted β-fluoroenamide | High enantiomeric excess, suitable for large-scale synthesis. researchgate.net |

| Ruthenium(II) Complexes nih.gov | Pyridine derivatives | Enables double reduction to form piperidines. nih.gov |

| Iridium/Chiral Phosphine Ligands researchgate.net | N-benzylpyridinium salts | High enantioselectivity for α-aryl and α-heteroaryl piperidines. researchgate.net |

| Rhodium/Chiral Phosphine Ligands nih.gov | Tetrahydropyridine enamines | Effective for tetrasubstituted alkene reduction within the ring. nih.gov |

One-Pot Synthetic Strategies for Piperidine-2-carboxylic Acid Derivatives

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and environmentally friendly strategies for the synthesis of functionalized piperidines. bas.bgtaylorfrancis.com These reactions combine multiple starting materials in a single reaction vessel to construct complex molecules in a single operation, thereby reducing waste, saving time, and simplifying purification processes. bas.bg

Several MCRs have been developed for piperidine synthesis, often employing various catalysts to promote the desired transformations. For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by tetrabutylammonium (B224687) tribromide (TBATB) or ZrOCl2·8H2O to yield highly functionalized piperidine derivatives. taylorfrancis.com Another approach involves a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate a diverse range of piperidine structures. acs.org

The use of heterogeneous catalysts, such as nano-sulfated zirconia and nano-structured ZnO, in one-pot MCRs offers the additional advantages of easy catalyst recovery and reusability. bas.bg Biocatalysts, like immobilized Candida antarctica lipase B (CALB), have also been successfully employed in the multicomponent synthesis of piperidines, demonstrating the versatility of this approach. rsc.org

A practical one-pot synthesis of Weinreb-like amides of (S)- and (R)-N-Boc-pipecolic acids from racemic piperidine-2-carboxylic acid has also been reported, highlighting the utility of one-pot methods for preparing key intermediates. researchgate.nettandfonline.com Furthermore, an efficient one-pot route from halogenated amides to piperidines has been developed, involving amide activation, nitrile ion reduction, and intramolecular nucleophilic substitution in a single reaction sequence without the need for metal catalysts. mdpi.com

Utilization of Chiral Auxiliaries in Piperidine Ring Construction

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In the context of piperidine synthesis, a chiral auxiliary is temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A variety of chiral auxiliaries have been employed in the synthesis of chiral piperidines. For example, enantiopure aryl-sulfinamides are important chiral auxiliaries that can be used to synthesize structurally diverse piperidines through sulfinylimines. researchgate.net The readily available aminoalcohol (+)-(S,S)-pseudoephedrine has been used as a chiral auxiliary in a diastereoselective Mannich reaction to prepare β-aminocarbonyl compounds, which are precursors to highly enantioenriched piperidines. rsc.org

Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have also been utilized to achieve stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into variously disubstituted piperidine derivatives. cdnsciencepub.com The domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from this auxiliary proceeds with high diastereoselectivity. cdnsciencepub.com

Another approach involves "Asymmetric Electrophilic α-Amidoalkylation" reactions, where a chiral alkylaminocarbonyl unit serves as a chiral auxiliary for the stereoselective synthesis of 2-substituted piperidine derivatives. znaturforsch.comuni-muenchen.de This methodology has been successfully applied to the synthesis of α-substituted piperidines with high enantiomeric purity. uni-muenchen.de Polymer-supported chiral auxiliaries, such as galactosyl amine, have also been used in domino Mannich-Michael condensation reactions for the asymmetric synthesis of chiral piperidine derivatives, facilitating easier product purification. scispace.com

Coupling and Amidation Reactions in the Formation of Piperidine-2-carboxamides

The final step in the synthesis of piperidine-2-carboxamides often involves the formation of an amide bond between a piperidine-2-carboxylic acid derivative and an amine. This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Carbodiimide-Based Coupling Agent Applications

Carbodiimides are a widely used class of coupling reagents for amide bond formation due to their high reactivity and efficiency. peptide.comgoogle.com Common examples include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC or EDCI). peptide.com

The mechanism of carbodiimide-mediated coupling involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. acs.orgluxembourg-bio.com This intermediate can then be attacked by the amine to form the desired amide and a urea (B33335) byproduct. tandfonline.com

To suppress potential side reactions and minimize racemization, especially when coupling chiral amino acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comacs.org The O-acylisourea intermediate reacts with HOBt to form an active ester, which is less reactive than the O-acylisourea but more selective, leading to higher yields and reduced epimerization. acs.orgluxembourg-bio.com The reaction is catalytic in HOBt. luxembourg-bio.com

For instance, the coupling of Boc-piperidine carboxylic acid with aniline (B41778) derivatives has been achieved using EDC in the presence of a catalytic amount of HOBt and 4-(dimethylamino)pyridine (DMAP). nih.gov Similarly, EDC-mediated coupling of indole-2-carboxylates with ethyl isonipecotate, a piperidine derivative, has been used to synthesize key intermediates for pharmacologically active compounds. nih.gov

Table 3: Common Carbodiimide Coupling Agents and Additives

| Reagent | Abbreviation | Key Features | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective, but byproduct is often insoluble in organic solvents. peptide.comtandfonline.com | Dicyclohexylurea (DCU) |

| N,N'-Diisopropylcarbodiimide | DIC | Byproduct is more soluble in organic solvents, suitable for solid-phase synthesis. peptide.comtandfonline.com | Diisopropylurea |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC, EDCI | Water-soluble reagent and byproduct, easy to remove by aqueous extraction. peptide.comtandfonline.com | Water-soluble urea |

| 1-Hydroxybenzotriazole | HOBt | Additive used to suppress racemization and improve coupling efficiency. peptide.comacs.org | - |

| 4-(Dimethylamino)pyridine | DMAP | Catalyst often used in esterification and some amidation reactions. nih.gov | - |

Direct Acylation Approaches for Piperidine-2-carboxamide Synthesis

Direct acylation represents a fundamental and straightforward approach to the formation of the amide bond in piperidine-2-carboxamide and its analogues. This method typically involves the reaction of a piperidine precursor with a suitable acylating agent. Modern advancements have focused on developing catalytic systems that promote this transformation under mild and efficient conditions, often accommodating a wide range of functional groups.

One notable advancement is the use of iron catalysis for the direct amidation of amines with carboxylic acids. rsc.org This method provides a more sustainable alternative to traditional coupling reagents. For instance, iron(III) acetylacetonate (B107027) (Fe(acac)₃) can catalyze the reaction between various amines and carboxylic acids in the presence of an oxygen atmosphere. rsc.org While not specifically detailed for (S)-piperidine-2-carboxylic acid, the protocol has been successfully applied to cyclic secondary amines like piperidine, pyrrolidine, and morpholine, achieving good yields with a variety of carboxylic acid partners. rsc.org The reaction generally proceeds at elevated temperatures (100 °C) in a solvent like 1,2-dichloroethane (B1671644) (DEC). rsc.org

Another relevant example involves the acylation of (S)-2-methylpiperidine to synthesize the insect repellent (1S, 2′S)-2-methylpiperidinyl-3-cyclohexene-1-carboxamide. oup.com In this multi-step synthesis, the final acylation is achieved by first converting (S)-3-cyclohexene-1-carboxylic acid to its acyl chloride using oxalyl chloride. oup.com This activated intermediate then reacts with (S)-2-methylpiperidine in the presence of a base like pyridine to yield the final carboxamide product. oup.com The choice of base was found to be critical, with less basic options like pyridine and quinoline (B57606) minimizing epimerization and affording high stereoisomeric purity (94-95%). oup.com

These direct acylation strategies highlight the versatility and importance of this reaction class in synthesizing piperidine carboxamides, with catalytic and stereocontrolled methods being at the forefront of current research.

Table 1: Examples of Direct Acylation Conditions for Piperidine Derivatives

| Amine Substrate | Acylating Partner | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Piperidine | Benzoic Acid | Fe(acac)₃ (0.01 mol%) | - | DEC | 100 | 85 | rsc.org |

| (S)-2-Methylpiperidine | (S)-3-Cyclohexene-1-carbonyl chloride | - | Pyridine | Dichloromethane | RT | 86 | oup.com |

Table is interactive and can be sorted by column headers.

Flow Chemistry and Automated Synthesis for Piperidine-2-carboxamide Production

The transition from batch to continuous flow processing offers significant advantages in chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step automation. These benefits have been successfully applied to the synthesis of piperidine carboxamide analogues, demonstrating a viable path for large-scale and on-demand production.

A notable example is the machine-assisted, multi-step flow preparation of piperazine-2-carboxamide (B1304950), a close structural analogue of piperidine-2-carboxamide. beilstein-journals.orgresearchgate.net This automated synthesis was achieved using a system controlled by open-source software and a Raspberry Pi® computer, integrating multiple flow chemistry devices. beilstein-journals.orgresearchgate.net The synthesis is a two-step sequence starting from pyrazine-2-carbonitrile. beilstein-journals.org

The first step is the hydration of the nitrile to a primary amide, pyrazine-2-carboxamide. This transformation was accomplished by passing a solution of the nitrile in an ethanol/water mixture through a heated column packed with a heterogeneous catalyst, hydrous zirconia. beilstein-journals.orgresearchgate.net The second step involves the hydrogenation of the pyrazine (B50134) ring to the desired piperazine (B1678402) product. beilstein-journals.org This reduction is carried out in a separate flow reactor, such as an H-Cube®, using a supported precious metal catalyst. beilstein-journals.orgresearchgate.net

A key feature of this automated setup is the use of a reservoir between the two steps, which allows the different flow rates of the hydration and hydrogenation reactions to be decoupled, creating a semi-continuous process. researchgate.net The entire process, from nitrile hydration to the final reduced product, could be run automatically over several hours. beilstein-journals.org This work serves as a powerful proof-of-concept for the automated and continuous production of heterocyclic carboxamides like this compound. beilstein-journals.orgresearchgate.net

Table 2: Optimized Conditions for the Flow Hydration of Pyrazine-2-carbonitrile

| Catalyst | Solvent | Concentration (M) | Temperature (°C) | Residence Time (min) | Yield | Ref. |

|---|

Table is interactive and can be sorted by column headers.

Derivatization Strategies for Structural Diversification of this compound

The this compound framework provides multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Key strategies include modifications at the piperidine nitrogen and functional group interconversions on the piperidine ring itself.

The secondary amine of the piperidine ring is a prime target for derivatization through N-alkylation and N-acylation. These reactions introduce substituents that can significantly modulate a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetics. nih.gov

N-alkylation is commonly achieved by treating the parent piperidine with an alkyl halide in the presence of a base. nih.govresearchgate.net For example, in the synthesis of novel indole-2-carboxamide inhibitors, a piperidine intermediate was N-alkylated using various benzyl (B1604629) halides and bases like potassium carbonate. nih.gov Another versatile method employs cesium fluoride (B91410) on Celite (CsF-Celite) as a solid base in acetonitrile, which has been shown to effectively promote the N-alkylation of various nitrogen heterocycles, including piperidine. researchgate.net

A systematic study on the effects of partial fluorination involved the synthesis of a series of N-alkyl-piperidine-2-carboxamides related to the local anesthetics ropivacaine (B1680718) and levobupivacaine. nih.gov These derivatives were prepared by coupling (S)-piperidine-2-carboxylic acid with 2,6-dimethylaniline, followed by N-alkylation with various non-fluorinated and partially fluorinated propyl and butyl halides. nih.gov This approach demonstrates how N-alkylation can be used to fine-tune properties like basicity and lipophilicity. nih.gov

Table 3: Examples of N-Alkylation Reagents for Piperidine Scaffolds

| Piperidine Precursor | Alkylating Agent | Base | Outcome | Ref. |

|---|---|---|---|---|

| Indole-2-(piperidine-4-carbonyl) | 4-Chlorobenzyl chloride | K₂CO₃ | N-(4-chlorobenzyl)piperidine derivative | nih.gov |

| Piperidine | Benzyl bromide | CsF-Celite | N-Benzylpiperidine | researchgate.net |

| (S)-Pipecoloxylidide | 1-Bromopropane | K₂CO₃ | N-Propyl derivative (Ropivacaine) | nih.gov |

Table is interactive and can be sorted by column headers.

Beyond modifying the nitrogen atom, the carbon skeleton of the piperidine ring can be functionalized to introduce additional diversity and stereocenters. Functional group interconversions (FGIs) allow for the transformation of one functional group into another, providing access to a wide range of substituted piperidine building blocks. whiterose.ac.ukacs.org

A powerful illustration of this strategy is the derivatization of 2-aryl-4-methylenepiperidines. whiterose.ac.ukacs.org Although the starting material is not this compound, the principles are directly applicable. The exocyclic methylene (B1212753) group at the C4 position serves as a versatile handle for further transformations. For example, hydroboration-oxidation of the alkene using borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidative workup cleanly converts the methylene group into a primary alcohol. acs.org This reaction proceeds with high diastereoselectivity, yielding a single diastereoisomer of the 4-(hydroxymethyl)piperidine derivative. acs.org

This newly introduced hydroxyl group can then undergo further reactions, such as esterification. For instance, reaction with p-bromobenzoyl chloride furnishes the corresponding ester, which can be used for structural confirmation via X-ray crystallography. acs.org Other potential transformations of the methylene group could include ozonolysis to form a ketone or dihydroxylation to create a diol, significantly expanding the range of accessible analogues from a common intermediate. whiterose.ac.uk This approach underscores the power of FGI in creating structurally complex and diverse piperidine libraries from simpler, functionalized precursors. whiterose.ac.ukacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazine-2-carboxamide |

| Piperazine-2-carboxamide |

| Pyrazine-2-carbonitrile |

| Iron(III) acetylacetonate |

| 1,2-dichloroethane |

| (S)-2-Methylpiperidine |

| (1S, 2′S)-2-methylpiperidinyl-3-cyclohexene-1-carboxamide |

| (S)-3-Cyclohexene-1-carboxylic acid |

| Oxalyl chloride |

| Pyridine |

| Quinoline |

| Ropivacaine |

| Levobupivacaine |

| (S)-Piperidine-2-carboxylic acid |

| 2,6-Dimethylaniline |

| Borane-tetrahydrofuran complex |

| p-Bromobenzoyl chloride |

| Cesium fluoride |

| Potassium carbonate |

| Benzyl bromide |

| 4-Chlorobenzyl chloride |

| 1-Bromopropane |

Advanced Spectroscopic and Analytical Characterization Methodologies for S Piperidine 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (S)-Piperidine-2-carboxamide, providing detailed information about the connectivity and chemical environment of its atoms. Both ¹H and ¹³C NMR spectra are instrumental in confirming the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. Protons attached to carbons adjacent to the nitrogen atom and the carbonyl group of the amide experience deshielding effects, causing them to resonate at lower fields (higher ppm values). The protons on the piperidine (B6355638) ring typically exhibit complex splitting patterns due to spin-spin coupling with neighboring protons, which can be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivities. The protons of the amide group (-CONH₂) appear as distinct signals, and their chemical shift can be influenced by solvent and temperature.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found at a low field (around 170-180 ppm) due to the strong deshielding effect of the double-bonded oxygen. The carbons of the piperidine ring appear at higher fields, with their specific chemical shifts influenced by their position relative to the nitrogen atom and the carboxamide substituent.

Advanced NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to correlate proton and carbon signals, confirming the complete structural assignment of this compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Piperidine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| CH (α to N and C=O) | ~3.0-3.5 | ~55-60 |

| CH₂ (piperidine ring) | ~1.5-2.0, ~2.8-3.2 | ~25-30, ~45-50 |

| NH (piperidine) | Variable | - |

| NH₂ (amide) | ~7.0-8.0 | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its identity and assessing its purity. nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (C₆H₁₂N₂O), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental formula and distinguishing it from other compounds with the same nominal mass. nih.gov

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. scielo.br By inducing fragmentation of the parent ion, characteristic fragment ions are produced, which can be correlated to specific structural motifs within the molecule, such as the loss of the amide group or fragmentation of the piperidine ring. This fragmentation data serves as a "fingerprint" for the molecule, aiding in its unambiguous identification.

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of the absolute configuration of chiral centers. For this compound, this technique can confirm the 'S' stereochemistry at the C2 position of the piperidine ring.

By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is obtained. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the precise positions of all atoms can be determined. This reveals detailed information about bond lengths, bond angles, and torsional angles, defining the exact conformation of the piperidine ring (e.g., chair or boat) in the solid state. nih.gov

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are indispensable for assessing the enantiomeric purity of this compound and for its separation from its (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. tcichemicals.com In HPLC, the compound is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

For routine analysis, reversed-phase HPLC with a C18 column is often employed. The retention time of the compound can be used for its identification and quantification. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. nih.gov

Chiral Chromatography for Enantiomeric Resolution

To determine the enantiomeric purity of this compound, chiral chromatography is essential. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. The differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good resolution. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. By comparing the chromatogram of the sample to that of a racemic mixture, the enantiomeric excess (e.e.) of the (S)-enantiomer can be accurately determined.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The technique is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amide and the secondary amine in the piperidine ring typically appear in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide group gives rise to a strong, sharp absorption band around 1650 cm⁻¹, often referred to as the Amide I band. libretexts.org The N-H bending vibration of the amide (Amide II band) is usually observed around 1600 cm⁻¹. libretexts.org The C-N stretching vibrations of the amide and the piperidine ring, as well as various C-H stretching and bending vibrations, will also be present in the spectrum. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H (Amide & Amine) | Stretch | 3200-3500 |

| C=O (Amide I) | Stretch | ~1650 |

| N-H (Amide II) | Bend | ~1600 |

| C-N | Stretch | 1000-1350 |

| C-H | Stretch | 2850-3000 |

Polarimetry and Circular Dichroism (CD) for Stereochemical Integrity Verification

The confirmation of stereochemical integrity is paramount in the characterization of chiral molecules like this compound. Polarimetry and Circular Dichroism (CD) spectroscopy are powerful, non-destructive techniques employed to ascertain the absolute configuration and enantiomeric purity of a sample. nih.govnih.gov

Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. The magnitude and direction of this rotation are characteristic of the specific enantiomer. For this compound, a solution of the pure compound is expected to rotate plane-polarized light in a specific direction, conventionally designated as levorotatory (-) or dextrorotatory (+). The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration, and path length. Verifying that the measured specific rotation matches the established literature value for the (S)-enantiomer confirms its identity and provides an indication of its enantiomeric purity. A diminished value would suggest the presence of the (R)-enantiomer as a contaminant.

Circular Dichroism (CD) Spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Chiral chromophores in the molecule will interact differently with the two types of polarized light, resulting in a characteristic CD spectrum of positive or negative bands, known as Cotton effects. The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for confirming the absolute configuration of this compound. nih.gov The sign and magnitude of the Cotton effects in the CD spectrum serve as a distinct fingerprint for the (S)-enantiomer, which will be a mirror image of the spectrum for its (R)-enantiomer counterpart.

The following table presents representative data obtained from polarimetric analysis to verify the stereochemical integrity of a batch of this compound.

| Parameter | Value | Interpretation |

|---|---|---|

| Wavelength | 589 nm (Sodium D-line) | Standard wavelength for specific rotation measurements. |

| Temperature | 20 °C | Specific rotation is temperature-dependent and must be controlled. |

| Concentration (c) | 1.0 g/100 mL | Sample concentration used for the measurement. |

| Solvent | Methanol | The solvent can influence the magnitude and direction of rotation. |

| Observed Rotation (α) | -0.25° | Experimentally measured angle of rotation. |

| Specific Rotation [α] | -25.0° | Standardized value confirming the levorotatory nature of the (S)-enantiomer under these conditions. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a direct assessment of a compound's empirical formula and purity. For this compound, with the molecular formula C₆H₁₂N₂O, the theoretical elemental composition can be precisely calculated based on atomic masses. nih.gov

The analysis is typically performed using a combustion method, where the sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The oxygen percentage is usually determined by difference.

A comparison of the experimentally determined percentages with the calculated theoretical values is used to verify the compositional integrity of the synthesized compound. For a new compound to be considered pure, the experimental values are generally expected to be within ±0.4% of the calculated values, a standard widely accepted in chemical literature. acs.orgnih.gov This confirms that the sample is free from significant impurities, such as residual solvents or starting materials, which would alter the elemental ratios.

The table below outlines the theoretical and acceptable experimental ranges for the elemental composition of this compound.

| Element | Theoretical Percentage (%) | Acceptable Experimental Range (%) | Significance |

|---|---|---|---|

| Carbon (C) | 56.22 | 55.82 - 56.62 | Confirms the presence of the six carbon atoms of the piperidine ring and carboxamide group. |

| Hydrogen (H) | 9.44 | 9.04 - 9.84 | Verifies the correct number of hydrogen atoms, indicating the saturation of the ring and presence of amide/amine protons. |

| Nitrogen (N) | 21.86 | 21.46 - 22.26 | Confirms the presence of the two nitrogen atoms from the piperidine ring and the primary amide. |

| Oxygen (O) | 12.48 | 12.08 - 12.88 | Accounts for the oxygen atom of the carbonyl group in the carboxamide function. |

Biological Activity Research and Target Identification of S Piperidine 2 Carboxamide and Its Analogs

Enzyme Inhibition Studies

The piperidine (B6355638) carboxamide scaffold has been investigated for its ability to inhibit several classes of enzymes, demonstrating a range of therapeutic potentials.

Soluble Epoxide Hydrolase (sEH) Inhibition by Piperidine Carboxamide Derivatives

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. researchgate.net Inhibition of sEH increases the levels of EETs, making it a therapeutic strategy for conditions like hypertension and inflammation. researchgate.netnih.gov

Research has identified piperidine-derived amides as potent non-urea inhibitors of sEH. researchgate.net A series of these compounds were developed and optimized from a lead compound identified through high-throughput screening. Structure-activity relationship (SAR) studies led to the discovery of inhibitors with sub-nanomolar potency against human sEH. researchgate.net For instance, replacement of a urea (B33335) group with an amide in some series was found to improve physical properties such as solubility. nih.gov

In one study, novel piperidine/piperazine (B1678402) amide derivatives of chromone-2-carboxylic acid were synthesized and evaluated for their inhibitory effects on human sEH. semanticscholar.orgresearchgate.net One of the lead compounds from this series, a chromen-2-amide derivative with a benzyl (B1604629) piperidine moiety, demonstrated concentration-dependent inhibition of sEH with an IC50 value of 1.75 µM. semanticscholar.orgresearchgate.net Another study focused on improving the metabolic stability of a potent piperidine-derived amide sEH inhibitor by making isosteric modifications. nih.gov While some modifications, such as adding a methyl group at the 4-position of the piperidine ring, led to a significant loss of activity, others helped to improve the stability profile in human liver microsomes. nih.gov

Table 1: sEH Inhibition by Piperidine Carboxamide Analogs

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| Chromen-2-amide derivative 7 | Human sEH | 1.75 | semanticscholar.orgresearchgate.net |

| Benzohomoadamantane-based amide 6a | Human sEH | >10000 nM | nih.gov |

| Known urea 1 | Human sEH | 3.1 nM | nih.gov |

| Known urea 1 | Murine sEH | 6.0 nM | nih.gov |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Investigations

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine (B1216132). google.com Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. google.comnih.gov

A series of N-benzylpiperidine carboxamide derivatives were designed and synthesized as potential cholinesterase inhibitors. nih.gov These compounds were developed by replacing the ester linkage in a previously identified lead compound with a more metabolically stable amide linker. nih.gov The inhibitory activities of these new analogs against AChE were evaluated. Two of the most active compounds, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, displayed IC50 values of 0.41 µM and 5.94 µM against AChE, respectively. nih.gov Molecular dynamics simulations suggested a close correlation between the binding of the latter compound and the FDA-approved cholinesterase inhibitor, donepezil. nih.gov

In another study, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were evaluated as cholinesterase inhibitors. nih.gov Compounds from this series showed submicromolar IC50 values for both AChE and BChE. Kinetic studies revealed a competitive mode of inhibition for the most potent compounds. nih.gov

Table 2: Cholinesterase Inhibition by Piperidine Carboxamide Analogs

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | nih.gov |

| Benzimidazolinone derivative 15b | eeAChE | 0.39 ± 0.11 | nih.gov |

| Benzimidazolinone derivative 15j | eqBChE | 0.16 ± 0.04 | nih.gov |

Glutathione S-transferase (GST) Inhibition Studies

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. mdpi.comchemistryviews.org Inhibition of GSTs is being explored as a strategy in cancer therapy to overcome drug resistance. Based on the available research, there is currently no specific information detailing the investigation of (S)-Piperidine-2-carboxamide or its direct analogs as inhibitors of Glutathione S-transferase.

Cathepsin K Inhibition Research

Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts and plays a crucial role in bone resorption by degrading bone matrix proteins like type I collagen. As such, inhibitors of Cat K are being investigated as potential treatments for osteoporosis and other diseases involving excessive bone loss.

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cat K. The design strategy involved introducing a benzylamine (B48309) group to enhance interactions with the P3 pocket of the enzyme. This approach proved successful, as all the synthesized target compounds showed significantly enhanced Cat K inhibitory activity compared to the lead compound. One of the most potent compounds, designated H-9, exhibited an IC50 value of 0.08 µM. Molecular docking studies indicated that this compound forms several hydrogen bonds and hydrophobic interactions with key residues in the active site of Cat K. In vitro studies also demonstrated that compound H-9 had anti-bone resorption effects comparable to MIV-711, a Cat K inhibitor that has been in clinical trials.

Table 3: Cathepsin K Inhibition by a Piperidine-3-carboxamide Analog

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| H-9 | Cathepsin K | 0.08 |

Receptor Modulation Investigations

Beyond enzyme inhibition, piperidine carboxamide derivatives have also been explored for their ability to modulate the function of important receptors in the central nervous system.

Serotonin (B10506) (5-HT) 5-HT2C Receptor Positive Allosteric Modulation

The serotonin 5-HT2C receptor is a G protein-coupled receptor that plays a role in regulating mood, appetite, and other neurological processes. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous agonist binding site, enhancing the receptor's response to the agonist. Targeting the 5-HT2C receptor with PAMs is considered a promising therapeutic strategy for conditions like obesity and substance use disorders.

Research has focused on the 4-alkylpiperidine-2-carboxamide scaffold for the development of 5-HT2C receptor PAMs. In one study, new molecules based on this scaffold were designed, synthesized, and evaluated, leading to the discovery of selective 5-HT2C receptor PAMs. Compound 16 (CYD-1-79) from this series was found to potentiate 5-HT-evoked intracellular calcium release in cells expressing the human 5-HT2C receptor but not the related 5-HT2A receptor.

Further optimization of this scaffold led to the development of 4-phenylpiperidine-2-carboxamide analogues. By replacing the undecyl group at the 4-position with cyclohexyl- or phenyl-containing fragments, researchers aimed to reduce lipophilicity and the number of rotatable bonds. This effort resulted in the discovery of compound 12 (CTW0415), a 5-HT2C receptor PAM with improved pharmacokinetic properties and reduced off-target interactions compared to earlier compounds in the series.

Table 4: 5-HT2C Receptor Positive Allosteric Modulator Activity

| Compound | Scaffold | Activity | Source |

|---|---|---|---|

| 16 (CYD-1-79) | 4-alkylpiperidine-2-carboxamide | Potentiated 5-HT-evoked Ca2+ release in h5-HT2CR cells | |

| 12 (CTW0415) | 4-phenylpiperidine-2-carboxamide | 5-HT2CR PAM with improved pharmacokinetics |

Nicotinic Acetylcholine Receptor (nAChR) Ligand Exploration

Derivatives of piperidine have been extensively investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. nih.govnih.gov Research has focused on developing selective agonists, antagonists, and allosteric modulators for different nAChR subtypes, such as the α7 and α4β2 subtypes, which are implicated in various neurological disorders. nih.govresearchgate.netmdpi.com

The pyridine (B92270) substructure, a common feature in many nAChR agonists like nicotine (B1678760) and epibatidine, has been incorporated into piperidine derivatives to enhance their binding affinity. nih.gov For instance, the modification of a naphthalene (B1677914) substructure to a pyridine ring in a piperidine derivative resulted in a marginal increase in binding to the acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain. nih.gov Further optimization through structure-activity relationship (SAR) studies has led to the discovery of piperidine-based ligands with low nanomolar affinity for AChBP. nih.gov

Compounds containing a piperidine moiety have demonstrated high potency and selectivity as positive allosteric modulators (PAMs) of α4β2 nAChRs. researchgate.net PAMs represent a promising therapeutic strategy as they enhance the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor, which can lead to fewer side effects compared to agonists. researchgate.net

In Vitro Biological Assay Methodologies for Mechanistic Insights

A variety of in vitro biological assays are employed to understand the mechanisms of action of this compound analogs. These methodologies are crucial for characterizing the interaction of these compounds with their biological targets and for elucidating their functional effects.

One of the primary techniques is the radioligand binding assay . This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. For example, the affinity of novel piperidine derivatives for nAChR subtypes is often determined using this assay. nih.gov

Functional assays , such as calcium flux studies, are used to assess the functional consequences of ligand binding. For instance, the agonist activity of a compound at α7 nAChRs can be quantified by measuring changes in intracellular calcium levels upon receptor activation. abcam.com

Electrophysiological techniques , particularly the patch-clamp method , provide detailed information about the effects of compounds on ion channel function. nih.govnih.gov This technique allows for the measurement of ion currents through single channels or whole cells, revealing whether a compound acts as an agonist, antagonist, or modulator of the channel's gating properties. For example, the reversible blockade of sodium channels by ropivacaine (B1680718), an this compound derivative, has been characterized using this method. nih.govnih.gov

Enzymatic assays are utilized when the target is an enzyme. For example, the inhibitory activity of piperine-carboximidamide hybrids against enzymes like EGFR, BRAF, and CDK2 has been evaluated using specific kinase inhibition assays. nih.gov

For assessing anticancer potential, cell viability and proliferation assays , such as the MTT assay, are commonly used. These assays measure the ability of a compound to inhibit the growth of cancer cell lines. semanticscholar.orgresearchgate.net

Neuroprotective Research

Research into the neuroprotective potential of this compound derivatives has shown promising results. A notable example is ropivacaine, the (S)-enantiomer of 1-propyl-2',6'-pipecoloxylidide, which is structurally an N-substituted this compound. While primarily known as a local anesthetic, studies have investigated its neurotoxic and, by extension, neuroprotective effects.

The neurotoxicity of local anesthetics is a significant concern, and comparative studies have been conducted to evaluate the relative safety of different agents. In a rat spinal model, intrathecally administered ropivacaine was found to be less neurotoxic than procaine, bupivacaine (B1668057), and levobupivacaine. nih.gov Electron microscopy revealed that all four local anesthetics could cause neurotoxic lesions, but the severity was lower with ropivacaine at higher doses. nih.gov

The mechanism of action of ropivacaine involves the reversible blockade of sodium ion channels in nerve fibers. nih.govnih.gov This modulation of ion channel activity is a key area of investigation for neuroprotection, as excessive sodium influx is a critical factor in excitotoxic neuronal cell death. The lower lipophilicity of ropivacaine compared to bupivacaine is thought to contribute to its reduced potential for central nervous system and cardiac toxicity. nih.gov

Furthermore, research on other piperidine-containing compounds has demonstrated neuroprotective effects in various in vitro models of neurotoxicity. For instance, certain pyrrole-containing azomethine compounds with a piperidine moiety have shown significant neuroprotection in a hydrogen peroxide-induced oxidative stress model in neuroblastoma SH-SY5Y cells. mdpi.com

Anticonvulsant Activity Studies

The carboxamide moiety is a well-established pharmacophore in many anticonvulsant drugs. rroij.comdrugbank.com Consequently, derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents.

In one study, a series of analogues based on N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide were synthesized and tested for anticonvulsant activity in the maximal electroshock (MES) test in mice. nih.gov The results of this study provided valuable structure-activity relationship (SAR) data. For instance, substitution on the piperidine ring nitrogen was found to decrease MES activity, while moving the carboxamide group to the 3- or 4-position of the piperidine ring also led to a decrease in activity. nih.gov

The 2,6-dimethylanilide derivatives were identified as the most potent compounds in the MES test within the evaluated series. nih.gov This suggests that the nature of the substituent on the carboxamide nitrogen is crucial for anticonvulsant efficacy. The simplification of the 2-piperidinecarboxamide nucleus to a glycinecarboxamide nucleus resulted in a significant decrease in MES activity, highlighting the importance of the piperidine ring for this biological activity. nih.gov

Piperine (B192125), a naturally occurring piperidine alkaloid, has also been investigated for its anticonvulsant effects. Studies have shown that piperine can delay the onset of tonic-clonic convulsions in various experimental models and exhibits an inhibitory effect on Na+ channels, suggesting a potential mechanism for its anticonvulsant activity. nih.gov

| Compound Series | Key Findings | Reference |

| N-aryl-2-piperidinecarboxamides | 2,6-dimethylanilide derivatives were most potent in the MES test. | nih.gov |

| N-benzyl-2-piperidinecarboxamides | Introduction of electron-withdrawing groups on the aromatic ring increased MES activity. | nih.gov |

| Piperine | Delayed onset of convulsions; inhibited Na+ channels. | nih.gov |

Investigation of Antimicrobial Properties of Piperidine Carboxamide Derivatives

Piperidine and its derivatives are recognized for their wide range of biological activities, including antimicrobial properties. biointerfaceresearch.comacademicjournals.org Several studies have explored the synthesis and evaluation of piperidine carboxamide derivatives as potential antimicrobial agents against various bacterial and fungal strains.

In one study, novel sulfonyl piperidine carboxamide derivatives were synthesized from N-Boc-piperidine-3-carboxylic acid. researchgate.net These compounds were screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, and showed moderate to good activity. researchgate.net Another study reported the synthesis of benzoyl and sulphonyl derivatives of piperidine-4-carboxamide, with some compounds exhibiting good antifungal activity. researchgate.net

A series of new piperidine derivatives were synthesized and evaluated for their antibacterial activity using the disc diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The results indicated that the synthesized compounds were active against both bacterial strains, with some derivatives showing activity comparable to the standard drug chloramphenicol. biointerfaceresearch.com

Furthermore, novel sulfonamide derivatives containing a piperidine moiety have been developed as bactericides for managing plant bacterial diseases. nih.gov These compounds displayed excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov

| Compound Class | Tested Organisms | Key Findings |

| Sulfonyl piperidine-3-carboxamides | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate to good antimicrobial activity. researchgate.net |

| Benzoyl and sulphonyl piperidine-4-carboxamides | Fungi | Some compounds showed good antifungal activity. researchgate.net |

| Substituted piperidine derivatives | Staphylococcus aureus, Escherichia coli | Activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com |

| Sulfonamide derivatives with piperidine | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | Excellent in vitro antibacterial potency against plant pathogens. nih.gov |

Exploration of Anticancer Potential of Piperidine Carboxamide Derivatives

The piperidine nucleus is a common scaffold in a variety of anticancer agents. nih.govresearchgate.net Research has demonstrated that piperidine and its derivatives, including carboxamides, can exhibit significant cytotoxic activity against various cancer cell lines and can modulate key signaling pathways involved in cancer progression. nih.govnih.gov

Piperine, an alkaloid containing a piperidine moiety, has been shown to possess anticancer effects through multiple mechanisms. nih.gov The substitution of the piperidine moiety in piperine with other pharmacophoric groups has been explored to enhance its potency and activity. nih.gov For example, a series of piperine-carboximidamide hybrids were developed and shown to have potent antiproliferative activity by targeting EGFR, BRAF, and CDK2 kinases. nih.gov

In other studies, various carboxamide derivatives have been investigated for their anticancer potential. N-substituted 1H-indole-2-carboxamides demonstrated significant and selective inhibition of cell proliferation against leukemia, colon, and breast cancer cell lines. semanticscholar.orgresearchgate.net The antiproliferative activity was assessed using the MTT assay, and several compounds exhibited potent cytotoxic effects. semanticscholar.orgresearchgate.net

Ropivacaine, an this compound derivative, has also been shown to have anti-proliferative and pro-apoptotic effects in several types of cancer, including hepatocellular carcinoma and malignant melanoma. mdpi.com It has been found to inhibit the proliferation, migration, and invasion of colorectal cancer cells. nih.gov

| Compound/Derivative | Cancer Cell Lines | Key Findings |

| Piperine-carboximidamide hybrids | Various cancer cell lines | Potent antiproliferative activity via inhibition of EGFR, BRAF, and CDK2. nih.gov |

| N-substituted 1H-indole-2-carboxamides | Leukemia, Colon, Breast cancer | Significant and selective inhibition of cell proliferation. semanticscholar.orgresearchgate.net |

| Ropivacaine | Hepatocellular carcinoma, Malignant melanoma, Colorectal cancer | Anti-proliferative and pro-apoptotic effects; inhibition of migration and invasion. nih.govmdpi.com |

| Piperidine derivatives | Prostate cancer, Colon cancer | Inhibition of cell proliferation and induction of apoptosis. nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

In the context of anticonvulsant activity , SAR studies of N-substituted 2-piperidinecarboxamides have revealed several key structural requirements. nih.gov For instance, the nature of the substituent on the amide nitrogen is critical, with 2,6-dimethylphenyl substitution leading to high potency in the MES test. nih.gov Modifications to the piperidine ring, such as N-substitution or altering the position of the carboxamide group, generally lead to a decrease in activity. nih.gov The integrity of the piperidine ring itself appears to be important, as its replacement with cycloalkanes diminishes activity. nih.gov

The development of ropivacaine, the pure (S)-enantiomer of propivacaine, is a prime example of the importance of stereochemistry in drug design. The S(-) enantiomer exhibits a significantly reduced central nervous system and cardiac toxicity compared to the R(+) enantiomer, which is attributed to differences in affinity for various ion channels. nih.gov This underscores the critical role of the chiral center at the 2-position of the piperidine ring in determining the pharmacological profile of these compounds.

Applications of S Piperidine 2 Carboxamide in Chemical Research and Development

Role as Chiral Building Blocks and Intermediates in Complex Organic Synthesis

(S)-Piperidine-2-carboxamide and its parent acid, (S)-pipecolic acid, are fundamental chiral building blocks in asymmetric synthesis. The piperidine (B6355638) ring is a prevalent structural motif found in a vast array of natural products, particularly alkaloids, and pharmaceutically active compounds. The inherent chirality of the (S)-enantiomer allows chemists to construct complex, three-dimensional molecules with precise stereochemical control, which is often critical for biological activity.

The synthesis of piperidine alkaloids, many of which exhibit significant physiological effects such as anesthetic and analgesic properties, frequently employs chiral piperidine synthons. nih.gov For instance, L-pipecolinic acid, which can be derived from this compound, is a suitable chiral starting material for accessing various piperidine alkaloids. nih.gov The defined stereocenter at the C2 position of the piperidine ring serves as a crucial starting point for establishing the stereochemistry of the final natural product. nih.govnih.gov

Furthermore, derivatives of this compound are themselves important intermediates. For example, (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is classified as a chiral heterocyclic building block and is a known metabolite and impurity of local anesthetics like Ropivacaine (B1680718). chemicalbook.com The synthesis and study of such molecules are vital for understanding metabolic pathways and for the preparation of related active pharmaceutical ingredients. nih.gov The ability to use these pre-existing chiral centers from the "chiral pool" provides an efficient pathway to enantiomerically pure target molecules, avoiding more complex asymmetric synthesis steps. nih.gov

Development of Chemical Libraries for High-Throughput Screening

In modern drug discovery, combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse compounds, known as chemical libraries. 5z.comiipseries.org These libraries are then subjected to high-throughput screening to identify "hit" compounds with potential therapeutic activity. The piperidine scaffold is an attractive core structure for such libraries due to its prevalence in known drugs and its ability to be functionalized at multiple points. nih.gov

While direct examples for this compound are not extensively detailed, the closely related piperazine-2-carboxamide (B1304950) scaffold has been successfully used to generate vast chemical libraries. 5z.com In one notable example, two distinct solid-phase synthetic routes were developed to produce a library of 15,000 discrete piperazine-2-carboxamide derivatives. 5z.com This approach utilized orthogonal protection of the two amine groups, allowing for selective functionalization to maximize the diversity of the resulting compounds. 5z.com

This same principle is readily applicable to the this compound scaffold. The secondary amine and the carboxamide group can be modified with a wide variety of substituents, allowing for the systematic exploration of the chemical space around the chiral piperidine core. This strategy enables the creation of focused libraries designed to interact with specific biological targets, accelerating the discovery of new lead compounds. 5z.com

Contributions to Material Science Research

The unique chemical properties of the piperidine carboxamide moiety have been harnessed in the field of material science, particularly in the development of "smart" polymers and advanced framework materials.

This compound derivatives have been used to synthesize novel temperature-responsive polymers. researchgate.netnih.gov Specifically, polymers like poly(N-acryloyl-nipecotamide) (PNANAm), which incorporates a piperidine carboxamide side chain, exhibit unusual thermal behavior in aqueous solutions. acs.orgbiomaterials.org These polymers can display an upper critical solution temperature (UCST), meaning they are soluble at higher temperatures but aggregate and phase separate upon cooling. nih.govbiomaterials.org

This behavior is driven by the formation of intermolecular and intramolecular hydrogen bonds between the carboxamide groups on the piperidine rings. biomaterials.org The UCST can be tuned by altering the polymer's molecular weight and concentration. nih.gov In contrast, modifying the carboxamide group, for instance to a diethylcarboxamide, can switch the polymer's behavior to exhibit a lower critical solution temperature (LCST), where it is soluble at low temperatures and insoluble at higher temperatures. researchgate.netbiomaterials.org This tunable thermoresponsiveness makes these polymers promising candidates for applications in biomedicine and as smart coatings. rsc.org

An interesting application of these polymers is as kinetic hydrate (B1144303) inhibitors (KHIs) to prevent the formation of gas hydrates in oil and gas pipelines. acs.org Poly(N-acryloyl-nipecotamide) has shown good KHI performance, demonstrating the potential of these materials in industrial applications. acs.org

| Polymer Name | Monomer Structure | Thermal Behavior | Potential Application |

| Poly(N-acryloyl-nipecotamide) (PNANAm) | Acryloyl group attached to piperidine-3-carboxamide | Upper Critical Solution Temperature (UCST) | Kinetic Hydrate Inhibitor, Smart Coatings |

| Poly(N-acryloyl-isonipecotamide) (PNAiNAm) | Acryloyl group attached to piperidine-4-carboxamide | UCST (in certain salt solutions) | Stimuli-Responsive Materials |

| Poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm) | Acryloyl group attached to N,N-diethylpiperidine-3-carboxamide | Lower Critical Solution Temperature (LCST) | Drug Delivery, Smart Gels |

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. bldpharm.com The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. bldpharm.com Carboxylic acid ligands are widely used in MOF synthesis due to their versatile coordination modes with metal ions. bldpharm.com

The parent compound, (S)-Piperidine-2-carboxylic acid, possesses both a carboxylic acid group and a nitrogen-containing heterocyclic ring, making it a promising candidate for a ligand in MOF synthesis. The carboxylate group can bind to metal centers, while the piperidine nitrogen can also participate in coordination or act as a hydrogen-bonding site within the framework. The inherent chirality of the (S)-enantiomer is particularly significant, as it can be used to construct chiral MOFs. Chiral MOFs are of great interest for applications in enantioselective separation, asymmetric catalysis, and chiral sensing. While specific MOFs built from this compound are not yet widely reported, the principles of MOF design using similar pyridine-dicarboxylate ligands suggest its strong potential in creating novel, functional framework materials. rsc.orgrsc.org

Applications in Agrochemical Development and Research

The piperidine ring is a key structural feature in many agrochemicals, including fungicides, insecticides, and herbicides. rhhz.net The incorporation of a piperidine moiety can enhance the biological activity and improve the pharmacokinetic properties of a pesticide molecule. rhhz.net

Derivatives of piperidine carboxamide have been investigated extensively in the development of new crop protection agents. Patents describe a wide range of piperidine derivatives with insecticidal, acaricidal, molluscicidal, and nematicidal properties. google.com For example, modifying the piperidine ring of the natural product piperine (B192125) has yielded derivatives with potent insecticidal activity. nih.gov

Furthermore, novel thymol (B1683141) derivatives that incorporate a piperidine-containing sulfonamide moiety have been designed and shown to possess powerful antifungal activity against significant plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum. nih.govresearchgate.net Some of these synthetic compounds demonstrated efficacy superior to commercial fungicides, highlighting the value of the piperidine scaffold in designing next-generation, eco-friendly fungicides. nih.gov The development of such compounds is critical for managing plant diseases and overcoming the growing issue of pesticide resistance. nih.gov

| Agrochemical Class | Target Pest/Pathogen | Reference Compound/Scaffold |

| Insecticides | Various insects, nematodes, molluscs | Piperidine derivatives |

| Fungicides | Phytophthora capsici, Sclerotinia sclerotiorum | Piperidine-containing thymol derivatives |

| Herbicides | Weeds | Dimepiperate, Piperophos |

Development of Analytical Standards and Reference Materials for Chemical Purity Assessment

Ensuring the purity and identity of chemical substances is paramount in research, development, and manufacturing, particularly in the pharmaceutical industry. This requires high-purity analytical standards and certified reference materials (CRMs).

A derivative of this compound, specifically (2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, is available as a CRM. chemicalbook.com These reference materials are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025.

Such standards are essential for a variety of analytical applications, including:

Method Development: Establishing and validating new analytical methods for qualitative and quantitative analysis.

Calibration: Calibrating analytical instruments to ensure accurate measurements.

Quality Control: Routine testing to confirm the identity, purity, and concentration of raw materials, intermediates, and final products.

The availability of a certified standard for a derivative of this compound is particularly important as it is a known impurity and metabolite of the anesthetic Ropivacaine. chemicalbook.com Accurate quantification of such impurities is a critical regulatory requirement for ensuring the safety and efficacy of the final drug product.

Future Directions and Emerging Research Avenues for S Piperidine 2 Carboxamide

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of sustainable and efficient synthetic methods for constructing the piperidine (B6355638) ring is a primary focus of current research. Traditional methods often involve multi-step sequences and the use of hazardous reagents. Modern approaches are geared towards minimizing waste, reducing reaction times, and employing more environmentally benign catalysts.

One promising area is the use of catalytic hydrogenation of pyridine (B92270) derivatives. Recent advancements have seen the development of heterogeneous catalysts, such as nickel silicide and cobalt-based nanoparticles, which offer high stability and reusability. nih.gov These catalysts can operate under milder conditions and in greener solvents like water, significantly improving the sustainability of the process. nih.gov Furthermore, one-pot methodologies that combine hydrogenation with functionalization are gaining traction, as they streamline the synthesis and reduce costs. nih.govmdpi.com

Chemo-enzymatic dearomatization of pyridines presents another innovative and sustainable route to chiral piperidines. nih.gov This approach combines a mild chemical reduction with a highly stereoselective biocatalytic cascade to produce enantioenriched 3- and 3,4-substituted piperidines. nih.gov

Continuous flow protocols are also being developed for the rapid and scalable synthesis of α-chiral piperidines. These methods offer superior yields and diastereoselectivity within minutes, showcasing their potential for industrial applications. acs.org The use of solid-phase synthesis techniques is also being explored to generate libraries of piperazine-2-carboxamide (B1304950) derivatives for high-throughput screening. 5z.com

Radical-mediated cyclizations offer an alternative pathway to piperidine rings. mdpi.comnih.gov Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines. mdpi.com

Table 1: Comparison of Novel Synthetic Strategies for Piperidine Derivatives

| Synthetic Strategy | Key Features | Advantages |

| Catalytic Hydrogenation | Use of heterogeneous catalysts (e.g., nickel silicide, cobalt nanoparticles). nih.gov | High stability and reusability of catalysts, milder reaction conditions, use of green solvents. nih.gov |

| Chemo-enzymatic Dearomatization | Combines chemical reduction with a biocatalytic cascade. nih.gov | High stereoselectivity, environmentally benign. nih.gov |

| Continuous Flow Synthesis | Utilizes continuous flow reactors. acs.org | Rapid reaction times, scalability, high yields, and diastereoselectivity. acs.org |

| Solid-Phase Synthesis | Employs a solid support for the synthesis of compound libraries. 5z.com | Suitable for high-throughput screening and diversity-oriented synthesis. 5z.com |

| Radical-Mediated Cyclization | Involves the formation of radical intermediates for ring closure. mdpi.comnih.gov | Provides access to diverse piperidine structures. mdpi.com |

Advanced Computational Design for Targeted Biological Activity and Selectivity

Computational chemistry plays an increasingly vital role in the rational design of (S)-Piperidine-2-carboxamide derivatives with specific biological activities and improved selectivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being employed to predict the biological activity of novel compounds and to understand their interactions with biological targets.

3D-QSAR studies , including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to develop predictive models for the activity of piperidine carboxamide derivatives as inhibitors of targets like Anaplastic Lymphoma Kinase (ALK). nih.govrsc.org These models help in identifying the key structural features—such as steric, electrostatic, and hydrophobic properties—that are crucial for potent inhibition. nih.gov

Molecular docking simulations provide insights into the binding modes of piperidine carboxamide derivatives within the active sites of their target proteins. This information is invaluable for designing new molecules with enhanced affinity and selectivity. For instance, docking studies have elucidated the binding of piperidine carboxamides to the ALK kinase domain, revealing an unusual DFG-shifted conformation that allows access to an extended hydrophobic pocket. nih.gov

Molecular dynamics simulations are used to study the conformational stability and binding energies of ligand-protein complexes, further refining the design of potent inhibitors. acs.org In silico analysis of piperidine-based sulfo carboxamide derivatives has shown their potential as competitive inhibitors of the CCR5 co-receptor, which is relevant for HIV treatment. acs.org

These computational approaches not only accelerate the drug discovery process but also contribute to a deeper understanding of the structure-activity relationships that govern the biological effects of this compound and its analogs.

Table 2: Computational Tools in the Design of this compound Derivatives

| Computational Tool | Application | Key Insights |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity of new compounds. nih.govrsc.org | Identifies critical steric, electrostatic, and hydrophobic features for activity. nih.gov |

| Molecular Docking | Visualizing binding modes in target protein active sites. nih.gov | Guides the design of molecules with improved affinity and selectivity. nih.gov |

| Molecular Dynamics Simulations | Assessing the stability and binding energy of ligand-protein complexes. acs.org | Confirms the stability of binding conformations. acs.org |

| In Silico Screening | Virtual screening of compound libraries against biological targets. acs.org | Identifies potential lead compounds for further investigation. acs.org |

Development of Advanced Analytical Techniques for Complex Mixtures and Reaction Monitoring

The analysis of chiral compounds like this compound, especially within complex mixtures or during the course of a chemical reaction, requires sophisticated analytical techniques. The development of advanced methods for chiral separation and real-time reaction monitoring is a key area of ongoing research.